Benzamide, 3-bromo-N-allyl-

Description

Contextual Significance of Substituted Benzamides in Advanced Organic Synthesis

Substituted benzamides are a cornerstone of modern organic and medicinal chemistry. ontosight.ai The benzamide (B126) framework, consisting of a benzene (B151609) ring attached to an amide functional group, offers a versatile scaffold for chemical modification. ontosight.aiwikipedia.org The introduction of various substituents onto the benzene ring and the amide nitrogen allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity.

Historically, the synthesis of benzamides has been a focal point of organic chemistry, with methods ranging from the reaction of benzoyl chloride with ammonia (B1221849) to more advanced techniques like direct electrophilic aromatic substitution with reagents such as cyanoguanidine in the presence of a superacid. nih.gov These synthetic advancements have paved the way for the creation of a vast library of benzamide derivatives.

The applications of substituted benzamides are diverse and impactful. In materials science, their structural features, such as a brominated aromatic core, can serve as precursors for developing luminescent polymers. Furthermore, certain benzamide derivatives have been explored as ligands in catalytic processes, including asymmetric hydrogenation.

The true prominence of substituted benzamides, however, lies in their biological activities. ontosight.ai They are integral components in a wide array of pharmaceuticals, acting as anti-inflammatory agents, anticancer therapeutics, and treatments for neurological disorders. ontosight.airesearchgate.net The ability to systematically modify the benzamide structure has enabled chemists to optimize their interactions with biological targets like enzymes and receptors. ontosight.aismolecule.com For instance, the addition of halogen atoms or heterocyclic moieties has been shown to enhance receptor affinity and improve metabolic stability.

Academic Rationale for Investigating Benzamide, 3-bromo-N-allyl-

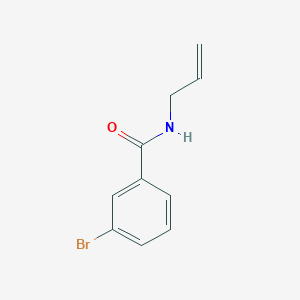

"Benzamide, 3-bromo-N-allyl-" (C10H10BrNO) is a specific substituted benzamide that has garnered academic attention due to its unique structural features and the potential applications arising from them. ontosight.ai The molecule incorporates a bromine atom at the 3-position of the benzene ring and an allyl group attached to the amide nitrogen. ontosight.ai This combination of a halogen substituent and an unsaturated alkyl chain presents several avenues for research.

The bromine atom at the meta-position of the benzoyl group significantly influences the electronic nature of the aromatic ring. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, 3-halogenated benzamide derivatives have been identified as potent inhibitors of Bcr-Abl kinase, a key target in the treatment of chronic myeloid leukemia. nih.gov This highlights the potential of the 3-bromo substitution in "Benzamide, 3-bromo-N-allyl-" for targeted therapeutic applications.

The N-allyl group is another key feature that drives the investigation of this compound. The allyl group provides a reactive handle for further chemical transformations. The double bond within the allyl group can participate in various addition and cyclization reactions, allowing for the synthesis of more complex molecular architectures. semanticscholar.org This makes "Benzamide, 3-bromo-N-allyl-" a valuable intermediate in organic synthesis. smolecule.com

The academic interest in "Benzamide, 3-bromo-N-allyl-" is therefore twofold: it serves as a platform for exploring fundamental concepts in organic synthesis and as a potential lead compound in the discovery of new bioactive molecules. ontosight.ai The interplay between the bromo and allyl substituents offers a rich area for structure-activity relationship (SAR) studies, which are crucial for the rational design of new chemical entities with desired properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQIRPAJTGEQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302234 | |

| Record name | 3-Bromo-N-2-propen-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35306-76-4 | |

| Record name | 3-Bromo-N-2-propen-1-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35306-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-2-propen-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzamide, 3 Bromo N Allyl

Strategies for Amide Bond Formation in N-Allylbenzamides

The formation of the amide bond is a cornerstone of this synthesis. This can be achieved through both classical and modern chemical techniques.

The most traditional and direct method for forming a benzamide (B126) scaffold is the acylation of an amine with a carboxylic acid derivative. numberanalytics.com In the context of N-allylbenzamides, this typically involves the reaction of a benzoyl chloride with allylamine (B125299). slideshare.net This reaction, often a variant of the Schotten-Baumann reaction, is robust and widely used. slideshare.net The general procedure involves adding the acid chloride to a solution of the amine, often in the presence of a base like sodium hydroxide (B78521) or a tertiary amine to neutralize the hydrochloric acid byproduct. slideshare.netnih.gov

Alternatively, the carboxylic acid itself can be used directly if activated by a coupling agent. Common reagents for this purpose include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions like racemization. numberanalytics.combachem.comresearchgate.net

Table 1: Classical Amide Formation Procedures

| Method | Reactants | Reagents/Conditions | Key Features |

|---|---|---|---|

| Acid Chloride Acylation | Benzoyl Chloride, Allylamine | Base (e.g., NaOH, Et3N), Solvent (e.g., DCM, THF) | High reactivity; requires preparation of acid chloride. slideshare.netnih.gov |

Modern organic synthesis has introduced a variety of catalytic methods for amide bond formation that offer milder conditions and broader substrate compatibility. numberanalytics.com Transition metal catalysis, particularly with palladium, has enabled the coupling of amines with esters to form amides. numberanalytics.comacs.org This approach involves the oxidative addition of the palladium catalyst to the C-O bond of the ester, followed by nucleophilic attack by the amine and reductive elimination. numberanalytics.com

Zirconium-based catalysts, such as zirconocene (B1252598) dichloride (Cp2ZrCl2), have also been shown to effectively catalyze the direct amidation of unactivated carboxylic esters with amines in good to excellent yields. doi.org Furthermore, enzymatic synthesis presents a green alternative, utilizing enzymes to form the amide bond under environmentally benign conditions. unimi.it Other innovative approaches include the use of silicon-based coupling agents and metal-free oxidative processes that can generate amides from starting materials like aldehydes. unimi.it

Regioselective Bromination Approaches for the Benzamide Core

Introducing a bromine atom specifically at the meta-position (C-3) of the benzamide ring requires careful control of regioselectivity. The amide group is a meta-director in electrophilic aromatic substitution, which facilitates the desired outcome.

Direct bromination of an aromatic ring is a common electrophilic aromatic substitution reaction. nih.gov For a benzamide core, the deactivating, meta-directing nature of the amide functionality favors substitution at the 3- and 5-positions.

A variety of brominating agents and systems have been developed to optimize yield and regioselectivity.

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for selective bromination. Its reactivity and selectivity can be tuned by using it in conjunction with catalysts or different solvent systems. organic-chemistry.org For instance, NBS in the presence of a silica (B1680970) gel catalyst has been used for highly regioselective brominations. nih.gov

Bromine with a Lewis Acid : The classic combination of molecular bromine (Br2) with a Lewis acid catalyst like AlBr3 or FeBr3 is effective for brominating deactivated rings. psu.edu An aqueous AlBr3-Br2 system has been reported as a simple and direct method for the bromination of various aromatic compounds. psu.eduresearchgate.net

Oxidative Bromination : Systems that generate an electrophilic bromine species in situ offer a milder alternative to using elemental bromine. A common example is the use of an alkali metal bromide salt, like potassium bromide (KBr), with a strong oxidizing agent such as Oxone®. mdma.ch This method can achieve high regioselectivity, particularly for para-bromination in activated rings, but the principles can be adapted for other substrates. mdma.ch

Recent advances have focused on achieving switchable regioselectivity. For example, in benzanilides, the use of a palladium catalyst with NBS can direct bromination to the ortho position of the amino group, whereas using hexafluoroisopropanol (HFIP) as a promoter directs it to the para position. mdpi.com While this applies to a different substrate, it highlights the power of promoter/catalyst control in C-H functionalization. mdpi.com

Table 2: Selected Reagents for Regioselective Bromination

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| NBS / Silica Gel | Carbon tetrachloride, Room Temp | Can provide high regioselectivity. nih.gov |

| AlBr3 / Br2 (aq) | Aqueous media | Eco-friendly approach, good for various substrates. psu.eduresearchgate.net |

| KBr / Oxone® | Methanol or Acetonitrile (B52724), Room Temp | Generates electrophilic bromine in situ. mdma.ch |

Distinct from electrophilic substitution, bromine atom transfer (BAT) involves radical intermediates. rsc.org In these reactions, a bromine radical (Br•) is typically generated, often through photolysis or with a photocatalyst. rsc.orgorganic-chemistry.org This bromine radical is a powerful hydrogen acceptor capable of abstracting a hydrogen atom from a C-H bond to generate a carbon-centered radical. rsc.org

While often applied to aliphatic systems, the principles can be extended. For example, a reductive atom-transfer radical reaction of alkyl bromides with alkenes can be initiated by photoirradiation, where a bromine radical abstracts a hydrogen from the alkene. organic-chemistry.org More advanced methods utilize photoredox catalysis, for instance with gold(I) complexes, to mediate the electron transfer to a bromoalkane, generating an alkyl radical in a formal bromine atom transfer process. researchgate.netacs.org The mechanism of these reactions is fundamentally different from the two-electron pathway of electrophilic aromatic substitution, involving single-electron transfer (SET) and radical intermediates. researchgate.netacs.org

N-Allylation Protocols and Mechanistic Considerations for Benzamide, 3-bromo-N-allyl-

The final key step, if not performed initially, is the attachment of the allyl group to the amide nitrogen.

The most direct method for N-allylation is the reaction of 3-bromobenzamide (B114348) with an allyl halide, such as allyl bromide, in the presence of a base. The base (e.g., potassium carbonate, sodium hydride) deprotonates the amide nitrogen, creating a nucleophilic anion that subsequently attacks the allyl bromide in an SN2 reaction. mdpi.comsemanticscholar.org The choice of solvent and base is crucial for reaction efficiency.

More recently, catalytic methods for N-alkylation have been developed that are more atom-economical. researchgate.netnih.gov The "borrowing hydrogen" or "hydrogen auto-transfer" mechanism utilizes alcohols as alkylating agents. researchgate.net In this process, a transition metal catalyst (e.g., based on cobalt, palladium, or iridium) temporarily dehydrogenates the alcohol to form an aldehyde in situ. researchgate.netnih.gov The amide then condenses with the aldehyde to form an N-acyl imine intermediate, which is subsequently reduced by the metal-hydride species generated in the initial step, thus regenerating the catalyst and yielding the N-alkylated amide with water as the only byproduct. nih.gov

A noteworthy development is the use of a DMSO-allyl bromide mixture under basic conditions, which has been shown to perform a one-pot N-allylation and aryl bromination on certain amine substrates. semanticscholar.org In this system, the DMSO-HBr system is believed to generate bromodimethyl sulfonium (B1226848) bromide (BDMS), which acts as the brominating agent, while the allyl bromide performs the N-allylation. semanticscholar.org This suggests a potential, albeit complex, route to synthesize the target molecule from a simpler benzamide.

Table 3: N-Allylation Approaches for Benzamides

| Method | Reagents | Mechanism | Key Features |

|---|---|---|---|

| Direct Alkylation | 3-Bromobenzamide, Allyl Bromide, Base (e.g., K2CO3) | SN2 reaction | Straightforward, classical method. mdpi.comsemanticscholar.org |

| Borrowing Hydrogen | 3-Bromobenzamide, Allyl Alcohol, Metal Catalyst (e.g., Co, Pd) | Catalytic dehydrogenation, condensation, and reduction | Atom-economical; uses alcohols instead of halides. researchgate.netnih.gov |

Nucleophilic Substitution Strategies for N-Allyl Moieties

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct and widely used method for the N-alkylation of amides. The synthesis of Benzamide, 3-bromo-N-allyl- via this strategy typically involves the reaction of an activated 3-bromobenzoyl derivative with allylamine. The most common approach is the nucleophilic acyl substitution reaction between 3-bromobenzoyl chloride and allylamine.

In this reaction, the lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.

General Reaction Scheme:

Figure 1: General scheme for the synthesis of Benzamide, 3-bromo-N-allyl- via nucleophilic substitution.

Figure 1: General scheme for the synthesis of Benzamide, 3-bromo-N-allyl- via nucleophilic substitution.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature or with gentle cooling to control the exothermic nature of the reaction. The simplicity, high yields, and ready availability of starting materials make this a preferred method for laboratory-scale synthesis. lookchem.com While this specific reaction on 3-bromobenzoyl chloride is a standard textbook procedure, related nucleophilic substitutions on similar sulfonamide structures have been detailed, underscoring the broad applicability of this strategy. nsf.gov

Transition Metal-Catalyzed N-Allylation Reactions for Benzamides

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, offering alternative pathways that can provide higher selectivity and functional group tolerance compared to classical methods. For the synthesis of N-allylated benzamides, catalysts based on metals like iridium, rhodium, and palladium have been explored. rsc.orgacs.org

One notable strategy involves the iridium-catalyzed N-alkylation of benzamides with alcohols. rsc.org In a representative system, a catalyst such as [CpIrCl2]2 (Cp = pentamethylcyclopentadienyl) can facilitate the coupling of a benzamide with an alcohol. rsc.org For the synthesis of Benzamide, 3-bromo-N-allyl-, this would involve the reaction of 3-bromobenzamide with allyl alcohol. The catalytic cycle for such reactions is proposed to involve the formation of a metal-alkoxide, followed by β-hydride elimination to generate an aldehyde in situ, which then undergoes a condensation-reduction sequence with the amide.

These catalytic systems often require a base and are conducted at elevated temperatures. The choice of ligand on the metal center can be crucial for achieving high catalytic activity and selectivity. While a broad range of transition metals are used for C-H functionalization, specific applications in N-allylation highlight the ongoing development in this field. acs.org

A visible-light-induced protocol using a fac-Ir(ppy)3 photocatalyst has also been demonstrated for the rearrangement of N-allyl-N-(phenylsulfonyl) benzamide derivatives, showcasing the innovative use of transition metals in modifying N-allylated structures. acs.org Although this is a subsequent reaction, it points to the compatibility of the N-allyl benzamide scaffold with transition metal catalysis.

Optimization of Reaction Conditions and Yield Enhancement in Benzamide, 3-bromo-N-allyl- Synthesis

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize product yield, minimize side reactions, and ensure process efficiency. For the synthesis of Benzamide, 3-bromo-N-allyl-, key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants and catalysts.

In studies involving similar N-allylbenzamide substrates, systematic screening of reaction parameters has been shown to significantly impact reaction outcomes. beilstein-journals.orgresearchgate.net For instance, in a cascade radical cyclization reaction of N-(2-methylallyl)benzamides, various oxidants, temperatures, and reaction times were evaluated to find the optimal conditions. beilstein-journals.orgbeilstein-journals.org

The table below illustrates a typical approach to reaction optimization, based on findings for related N-allylbenzamide reactions. acs.orgbeilstein-journals.org This data is representative of the systematic process chemists use to enhance yields.

Table 1: Representative Optimization of Reaction Conditions for N-Allylbenzamide Reactions

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂S₂O₈ | Cyclohexane | 120 | 48 | NR |

| 2 | PhI(OAc)₂ | Cyclohexane | 120 | 48 | 19 |

| 3 | DTBP | Cyclohexane | 120 | 48 | 65 |

| 4 | fac-Ir(ppy)₃ / TsCl | CH₃CN | 50 | 12 | <5 |

| 5 | fac-Ir(ppy)₃ / TsCl | CH₃CN/H₂O (9:1) | 50 | 12 | 60 |

| 6 | fac-Ir(ppy)₃ / TsCl | THF/H₂O (9:1) | 50 | 12 | 50 |

NR = No Reaction; DTBP = Di-tert-butyl peroxide; TsCl = Tosyl chloride. Data is illustrative and adapted from related studies for conceptual understanding. acs.orgbeilstein-journals.orgbeilstein-journals.org

As shown in the table, changing the oxidant from K₂S₂O₈ to DTBP dramatically improved the yield in one study. beilstein-journals.org In another photocatalytic reaction, the solvent system was found to be crucial, with a mixture of acetonitrile and water providing a significantly higher yield than acetonitrile alone or other solvent mixtures like THF/water. acs.org Further optimization often involves adjusting the concentration of the reactants and the loading of the catalyst to find the most efficient and cost-effective process. These examples highlight the meticulous work required to enhance the synthesis of target molecules like Benzamide, 3-bromo-N-allyl-.

Chemical Reactivity and Transformations of Benzamide, 3 Bromo N Allyl

Reactions Involving the Aryl Halide Moiety

The bromine atom on the aromatic ring serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions of 3-Bromobenzamide (B114348) Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-bromobenzamide derivatives are excellent substrates for these transformations. smolecule.comscispace.comnih.gov The carbon-bromine bond can be selectively activated by a palladium catalyst to form new bonds with a variety of coupling partners. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgscirp.org The reaction is generally catalyzed by a palladium complex and requires a base to activate the boronic acid. wikipedia.orgorganic-chemistry.org For instance, the coupling of 3-bromobenzamides with arylboronic acids, catalyzed by palladium acetate (B1210297) with phosphine (B1218219) ligands, can produce biaryl compounds. smolecule.com The Suzuki-Miyaura reaction is widely used for the synthesis of biphenyls, polyolefins, and styrenes. wikipedia.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is interactive and allows for searching and sorting.

Sonogashira Coupling: This powerful method forms a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.orgorganic-chemistry.org This reaction provides a direct route to aryl alkynes, which are valuable intermediates in the synthesis of more complex molecules. nih.gov While classic conditions often require an anhydrous and anaerobic environment, newer protocols have been developed that mitigate these requirements. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. scispace.com This reaction is a versatile tool for the formation of carbon-carbon bonds and has been applied to the synthesis of complex molecules. In some cases, the Heck reaction can be part of a domino sequence, leading to more elaborate structures. rsc.org

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org For SNAr to proceed on an aryl halide, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups positioned ortho or para to the halide. masterorganicchemistry.compressbooks.publibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org In the case of 3-bromobenzamide, the amide group is only moderately deactivating, and the bromo substituent is in the meta position relative to the amide. Therefore, forcing conditions or the presence of additional activating groups would likely be necessary for nucleophilic aromatic substitution to occur. A directed nucleophilic aromatic substitution has been reported for ortho-iodobenzamides, where the amide group directs the substitution to the ortho position without the need for strong electron-withdrawing groups. rsc.org

Organometallic Reactions via Aryl Halide Functionalization

The carbon-bromine bond can be converted into a carbon-metal bond, which can then react with various electrophiles.

Lithiation and Subsequent Electrophilic Quench: Treatment of an aryl bromide with a strong organolithium reagent, such as n-butyllithium, can lead to lithium-halogen exchange, forming an aryllithium species. commonorganicchemistry.commsu.edu This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups onto the aromatic ring. commonorganicchemistry.commdpi.com For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This method provides a powerful way to create complex and highly substituted aromatic compounds. researchgate.netnih.gov

Reactions Involving the Alkene Moiety

The N-allyl group provides a reactive handle for a variety of transformations, allowing for further functionalization of the molecule.

Olefin Metathesis Reactions on N-Allyl Moieties

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.orgharvard.eduorganic-chemistry.org This reaction can be used for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). organic-chemistry.orgsigmaaldrich.com For N-allylbenzamides, both intramolecular (RCM) and intermolecular (CM) reactions are possible. RCM of a diene-containing N-allylbenzamide derivative could lead to the formation of a heterocyclic ring system. sigmaaldrich.com Cross-metathesis with another olefin would result in the formation of a new, substituted alkene. beilstein-journals.org

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the alkene.

Hydration: The addition of water across the double bond of the N-allyl group would yield a propan-2-ol derivative. This transformation can be catalyzed by cobalt complexes in the presence of a silane (B1218182) reducing agent. nsf.gov

Hydroamination: This reaction involves the addition of an N-H bond across the alkene. wikipedia.org Both intermolecular and intramolecular hydroamination reactions are known. wikipedia.orgresearchgate.netorganic-chemistry.org Catalytic systems based on ruthenium have been shown to be effective for the anti-Markovnikov hydroamination of vinylarenes. researchgate.net For N-allylbenzamides, intramolecular hydroamination could potentially lead to the formation of nitrogen-containing heterocycles. Recent research has explored electrocatalytic methods for intramolecular hydroamination of allylic sulfonamides to produce azetidines. organic-chemistry.org

Hydrohalogenation: The addition of a hydrogen halide (e.g., HBr, HCl) across the double bond of the N-allyl group would result in the formation of a halo-propyl derivative. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) would depend on the reaction conditions and the presence or absence of radical initiators.

Cycloaddition Reactions and Intramolecular Cyclizations of N-Allylbenzamides

N-allylbenzamides are precursors for various nitrogen-containing heterocycles (NHCs) through cyclization reactions. acs.org These reactions can be initiated by different methods, including oxidative or atom transfer processes, leading to structures like oxazoles and oxazolines. acs.orgacs.org

Intramolecular cyclization of N-allylbenzamides can be promoted by silver complexes in the gas phase, a process that has been studied using collision-induced dissociation and deuterium (B1214612) labeling. acs.orgnih.gov This research indicates that argentination facilitates the cyclization between the terminal olefin of the allyl group and the carbonyl carbon. acs.orgnih.gov

A stereoselective oxidative cyclization of N-allyl benzamides to form oxazolines and oxazines has been achieved using a chiral triazole-substituted iodoarene catalyst. organic-chemistry.org This method allows for the synthesis of highly enantioenriched oxazolines with yields up to 94% and enantioselectivities reaching 98% ee. organic-chemistry.org The reaction proceeds via an iodine(III)-mediated mechanism. organic-chemistry.org Additionally, mechanochemical methods using N-halosuccinimides can also facilitate the cyclization of N-allylbenzamides to form oxazoline (B21484) derivatives. researchgate.net

The table below summarizes representative intramolecular cyclization reactions of N-allylbenzamides.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Intramolecular Oxidative Cyclization | Catalyst-free, oxidant, sealed tube | 2,5-Disubstituted oxazole | acs.org |

| Enantioselective Oxidative Cyclization | Chiral triazole-substituted iodoarene catalyst | Highly enantioenriched oxazolines and oxazines | organic-chemistry.org |

| Gas-Phase Intramolecular Cyclization | Argentination, collision-induced dissociation | Cyclic adduct leading to AgOH elimination | acs.orgnih.gov |

| Mechanochemical Cascaded Cyclization | N-Iodosuccinimide (NIS), ball milling | Iodo oxazolines | researchgate.net |

| Bromocyclization | N-bromosuccinimide (NBS), DTBM-BINAP catalyst | Chiral oxazolines with a tetrasubstituted carbon center | researchgate.net |

Reactions Involving the Amide Moiety

The amide group in Benzamide (B126), 3-bromo-N-allyl- is a key functional group that can undergo various transformations.

While specific examples for the N-alkylation and N-acylation of Benzamide, 3-bromo-N-allyl- are not extensively documented in the provided search results, the general reactivity of amides allows for such transformations. N-acylation of anilines can be achieved atroposelectively using NHC catalysts. beilstein-journals.org

Amides can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an amine. libretexts.orglibretexts.org In the case of Benzamide, 3-bromo-N-allyl-, hydrolysis would break the amide bond to form 3-bromobenzoic acid and allylamine (B125299).

Acid-catalyzed hydrolysis involves the protonation of the amide, followed by nucleophilic attack of water. youtube.com The equilibrium is driven forward by the protonation of the resulting amine. libretexts.orgyoutube.com Basic hydrolysis occurs through the nucleophilic addition of a hydroxide (B78521) ion to the amide carbonyl, followed by the elimination of the amide ion. libretexts.org This process is generally more difficult than acidic hydrolysis. libretexts.org

The table below outlines the expected products from the hydrolysis of Benzamide, 3-bromo-N-allyl-.

| Reaction | Conditions | Products | Reference |

| Acidic Hydrolysis | Dilute acid (e.g., HCl), heat | 3-bromobenzoic acid and allylammonium salt | libretexts.orglibretexts.org |

| Basic Hydrolysis | Strong base (e.g., NaOH), heat | Sodium 3-bromobenzoate and allylamine | libretexts.orglibretexts.org |

Benzamide, 3-bromo-N-allyl- is a versatile precursor for synthesizing various nitrogen-containing heterocycles. acs.orgbeilstein-journals.org For instance, N-allylbenzamides can undergo intramolecular oxidative cyclization to produce oxazoles. acs.org Radical alkylarylation reactions of N-allylbenzamide derivatives can lead to the formation of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.org This reaction proceeds through a sequence of alkylation and intramolecular cyclization. beilstein-journals.org

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites in Benzamide, 3-bromo-N-allyl-

The presence of multiple reactive sites in Benzamide, 3-bromo-N-allyl- allows for the design of cascade or tandem reactions, which are efficient methods for building molecular complexity. beilstein-journals.orgbeilstein-journals.org These reactions can involve the functionalization of C(sp³)–H bonds, followed by cyclization. beilstein-journals.orgbeilstein-journals.org

An example is the metal-free cascade functionalization of N-substituted allylbenzamides, which involves the cleavage of a C(sp³)–H bond, alkylation, and intramolecular cyclization to yield 4-alkyl-substituted dihydroisoquinolin-1(2H)-one derivatives. beilstein-journals.org The substituent on the double bond of the allyl group plays a crucial role in the success of this reaction. beilstein-journals.orgbeilstein-journals.org Another example is the domino Heck/carboxyphenylation reaction of N-allyl benzamides with phenyl formate. researchgate.net

The table below details a representative cascade reaction involving an N-allylbenzamide derivative.

| Reaction Type | Reagents and Conditions | Key Steps | Product | Reference |

| Cascade Radical Cyclization | Cycloalkane, Di-tert-butyl peroxide (DTBP), N₂, 120 °C | C(sp³)–H bond cleavage, alkylation, intramolecular cyclization | 4-Alkyldihydroisoquinolin-1(2H)-one | beilstein-journals.orgbeilstein-journals.org |

Advanced Spectroscopic and Structural Characterization Methodologies for Benzamide, 3 Bromo N Allyl Derivatives

High-Resolution NMR Spectroscopic Analysis for Conformational and Configurational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of "Benzamide, 3-bromo-N-allyl-" derivatives in solution. mdpi.com It allows for the elucidation of both the conformation (the spatial arrangement of atoms that can be interconverted by rotation about single bonds) and the configuration (the fixed spatial arrangement of atoms).

Key aspects of NMR analysis for these compounds include:

Chemical Shift Analysis: The precise chemical shifts of ¹H and ¹³C nuclei provide a fingerprint of the molecular structure. For instance, the chemical shifts of the aromatic protons can confirm the 3-bromo substitution pattern on the benzamide (B126) ring, while the signals from the N-allyl group provide information about its electronic environment.

Conformational Equilibria: Substituted benzamides can exist as interconverting cis and trans conformers, referring to the relative orientation of the substituent on the phenyl ring and the carbonyl oxygen. nih.gov NMR techniques, particularly those involving Lanthanide-Induced Shift (LIS) analysis, can be employed to determine the populations of these conformers in solution. nih.gov For example, studies on related substituted benzamides have used LIS to quantify the energy differences between cis and trans conformers. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. This is particularly useful for determining the preferred conformation around the amide bond and the orientation of the N-allyl group relative to the benzamide core.

Coupling Constants: Three-bond scalar coupling constants (³J), such as those between the amide proton and the alpha-protons of the allyl group (³J_HNHα_), can be related to dihedral angles via the Karplus equation. mdpi.com This allows for the quantitative determination of bond torsion angles, which are fundamental to defining the molecule's three-dimensional shape. mdpi.com

Intramolecular Interactions: NMR can also be used to study weak intramolecular interactions, such as hydrogen bonds, which can influence the conformational preferences of the molecule. google.com

| NMR Parameter | Information Gained | Relevance to Benzamide, 3-bromo-N-allyl- |

| ¹H & ¹³C Chemical Shifts | Electronic environment of nuclei, basic connectivity. | Confirms substitution pattern and identifies key functional groups. |

| Lanthanide-Induced Shifts (LIS) | Conformational equilibria. nih.gov | Determines the ratio of cis and trans conformers in solution. nih.gov |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of atoms. | Elucidates the spatial orientation of the N-allyl group relative to the aromatic ring. |

| ³J Coupling Constants | Dihedral angles. mdpi.com | Defines the conformation around the amide bond. mdpi.com |

Mass Spectrometry for Elucidation of Reaction Products and Isomers

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For "Benzamide, 3-bromo-N-allyl-," MS is crucial for confirming its synthesis and identifying potential byproducts or isomers.

Key applications of mass spectrometry include:

Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) directly provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

Isotopic Pattern: The presence of the bromine atom in "Benzamide, 3-bromo-N-allyl-" results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to two peaks of similar intensity for the molecular ion and any bromine-containing fragments, separated by two m/z units, which is a clear indicator of the presence of a single bromine atom.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "Benzamide, 3-bromo-N-allyl-," characteristic fragments would likely arise from the cleavage of the amide bond, loss of the allyl group, or loss of the bromine atom. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, aiding in the structural elucidation of unknown products or isomers. scielo.br For example, in studies of related iodobenzamides, ESI-MS/MS was used to elucidate the structures of novel biphenyl (B1667301) products formed during radical reactions. scielo.br

Reaction Monitoring: MS can be used to monitor the progress of the synthesis of "Benzamide, 3-bromo-N-allyl-," identifying intermediates and confirming the formation of the desired product.

| MS Technique | Information Provided | Application to Benzamide, 3-bromo-N-allyl- |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Unambiguous determination of the molecular formula. |

| Isotope Pattern Analysis | Presence and number of specific elements. | Confirmation of the presence of one bromine atom. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways. scielo.br | Structural elucidation of reaction products and isomers. scielo.br |

Infrared and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netedinst.com

Functional Group Identification: The IR and Raman spectra of "Benzamide, 3-bromo-N-allyl-" will exhibit characteristic absorption and scattering bands corresponding to its functional groups. Key vibrational modes include:

N-H Stretch: The stretching vibration of the N-H bond in the amide group typically appears in the region of 3300-3500 cm⁻¹. The position and shape of this band can be sensitive to hydrogen bonding. nih.gov

C=O Stretch (Amide I): The carbonyl stretch is a strong band in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. Its frequency can also be affected by hydrogen bonding and the electronic effects of the 3-bromo substituent. nih.gov

N-H Bend (Amide II): This band, arising from a combination of N-H bending and C-N stretching, is observed in the region of 1510-1570 cm⁻¹.

C=C Stretch: The stretching vibrations of the aromatic ring and the allyl group's double bond will appear in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum.

Hydrogen Bonding Analysis: Vibrational spectra are highly sensitive to intermolecular interactions. researchgate.net In the solid state or in concentrated solutions, "Benzamide, 3-bromo-N-allyl-" molecules can form intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another. This interaction typically leads to a broadening and a shift to lower frequency (redshift) of the N-H and C=O stretching bands compared to the gas phase or dilute solutions. nih.govspectroscopyonline.com Comparing the spectra of the compound in different phases (solid vs. solution) or at different concentrations can provide evidence for and insight into the strength of these hydrogen bonds. spectroscopyonline.com Raman spectroscopy can be particularly advantageous for studying aqueous samples, as water is a weak Raman scatterer. edinst.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Gained |

| N-H Stretch | 3300-3500 nih.gov | Presence of amide group, hydrogen bonding. nih.gov |

| C=O Stretch (Amide I) | 1630-1680 nih.gov | Presence of carbonyl group, hydrogen bonding. nih.gov |

| N-H Bend (Amide II) | 1510-1570 | Confirms amide functionality. |

| C=C Stretch (Aromatic/Allyl) | 1450-1600 | Presence of unsaturated moieties. |

X-ray Crystallography for Solid-State Structure Determination of Benzamide, 3-bromo-N-allyl- Analogs

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for "Benzamide, 3-bromo-N-allyl-" itself may not be readily available in the searched literature, the analysis of its analogs provides invaluable insights into the expected solid-state conformation and intermolecular interactions.

Molecular Conformation: A single-crystal X-ray structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in the crystalline state. This includes the planarity of the benzamide group and the specific conformation of the N-allyl substituent.

Intermolecular Interactions: X-ray crystallography provides a detailed picture of how molecules are packed in the crystal lattice. This allows for the direct observation and characterization of intermolecular interactions, such as:

Hydrogen Bonds: The precise geometry (distance and angle) of N-H···O=C hydrogen bonds that link molecules together can be determined. These interactions often lead to the formation of specific motifs, such as chains or dimers. uzh.ch

Halogen Bonds: The bromine atom in the molecule can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (like an oxygen or nitrogen) of a neighboring molecule.

Studies on related bromo-substituted benzamide derivatives and other complex organic molecules have demonstrated the power of X-ray crystallography in elucidating detailed structural features and the role of non-covalent interactions in the solid state. researchgate.netuomphysics.net

Theoretical and Computational Chemistry Applied to Benzamide, 3 Bromo N Allyl

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the chemical behavior of Benzamide (B126), 3-bromo-N-allyl-. By solving approximations of the Schrödinger equation, these methods map the electron distribution within the molecule, revealing its energetic and reactive characteristics. DFT, particularly with functionals like B3LYP, and ab initio methods are commonly employed to model this and related benzamide systems. imist.mamdpi.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. semanticscholar.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgirjweb.com

For Benzamide, 3-bromo-N-allyl-, the HOMO is typically localized on the electron-rich regions, such as the aromatic ring and the allyl double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the electrophilic centers of the molecule. The bromine atom, being electron-withdrawing, and the carbonyl group influence the energy and distribution of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to undergo chemical reactions. semanticscholar.org Computational studies on similar N-allylbenzamides involved in cyclization and rearrangement reactions rely on these FMO calculations to rationalize reaction pathways. beilstein-journals.orgnih.gov

| Parameter | Description | Significance for Benzamide, 3-bromo-N-allyl- |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. Higher energy suggests greater nucleophilicity, likely at the allyl or aryl moieties. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. Lower energy suggests greater electrophilicity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. semanticscholar.org |

A representative data table illustrating the concepts of Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgwolframcloud.com These maps are colored to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent regions of neutral or intermediate potential. wolframcloud.com

For Benzamide, 3-bromo-N-allyl-, an MEP map would show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The region around the amide hydrogen would exhibit a positive potential (blue), highlighting its acidic character. The π-system of the benzene (B151609) ring and the allyl group's double bond would show areas of moderate negative potential, while the bromine atom's electron-withdrawing nature would influence the charge distribution on the aromatic ring. beilstein-journals.org Such maps are invaluable for predicting non-covalent interactions, hydrogen bonding sites, and the initial points of interaction between molecules in a reaction. mdpi.comlibretexts.org

Conformational Analysis and Energy Landscapes

The flexibility of the N-allyl group allows Benzamide, 3-bromo-N-allyl- to exist in multiple conformations. These different spatial arrangements, or conformers, can have distinct energies and reactivities. Conformational analysis using computational methods involves systematically rotating the rotatable bonds (e.g., the N-Callyl and Caryl-Ccarbonyl bonds) and calculating the potential energy at each point to generate a potential energy surface or landscape. mdpi.comacs.org

This analysis identifies the most stable, low-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is crucial, as it often represents the reactive geometry of the molecule, particularly in intramolecular reactions like cyclizations where the proximity of reacting groups is critical. acs.org

Reaction Mechanism Elucidation Through Computational Modeling of Transformations

Computational chemistry provides a powerful lens for examining the step-by-step pathway of chemical reactions. For Benzamide, 3-bromo-N-allyl- and its derivatives, DFT calculations have been instrumental in elucidating the mechanisms of several important transformations.

One key area of study is intramolecular cyclization . In hypervalent iodine-mediated cyclizations, DFT studies have shown that the reaction is initiated by the activation of the allyl group's double bond by the iodine(III) reagent. beilstein-journals.orgbeilstein-archives.orgresearchgate.net Calculations can then compare the energy barriers for different potential cyclization pathways, such as attack by the amide oxygen versus the amide nitrogen. For N-allylbenzamides, O-cyclization is often favored, leading to oxazoline-type products. beilstein-journals.org However, modifications to the linker between the amide and the alkene can switch this preference to N-cyclization, a change that can be rationalized by comparing the calculated activation energies (ΔG‡) of the competing transition states. beilstein-journals.orgbeilstein-archives.org

Another significant transformation is the Truce-Smiles rearrangement , a process that forms valuable β-arylethylamine structures. rsc.orgacs.org Computational modeling of the electrochemical radical-triggered Truce-Smiles rearrangement of N-allylbenzamides details the entire reaction sequence. rsc.org This includes the initial radical addition to the alkene, the subsequent intramolecular ipso-attack on the aromatic ring to form a spirocyclic radical intermediate, and the final C-C bond cleavage and rearrangement. rsc.orgresearchgate.net DFT calculations provide the geometries and energies of all intermediates and transition states, confirming the proposed mechanism and explaining the observed regioselectivity. nih.govrsc.org

| Reaction Step | Description | Calculated Parameter | Insight Provided |

| 1. Radical Addition | An external radical adds to the allyl double bond. | ΔG‡ (Activation Energy) | Determines the rate of the initial step. |

| 2. Cyclization (Ipso Attack) | Intramolecular attack on the aryl ring. | ΔG‡ (Activation Energy) | The key selectivity-determining step; explains why aryl migration occurs. nih.gov |

| 3. Ring Opening/Cleavage | Cleavage of the spirocyclic intermediate. | ΔG (Reaction Energy) | Determines the thermodynamic driving force for the rearrangement. |

| 4. Final Product Formation | H-atom abstraction or reduction. | Overall ΔG | Confirms the thermodynamic feasibility of the overall transformation. |

A simplified data table showing how DFT calculations are applied to understand a multi-step reaction mechanism like the Truce-Smiles rearrangement.

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the explicit behavior of molecules in a solvent environment over time. researchgate.netresearchgate.net An MD simulation of Benzamide, 3-bromo-N-allyl- would involve placing the molecule in a box filled with explicit solvent molecules (e.g., water, methanol, or acetonitrile) and solving Newton's equations of motion for every atom in the system. uzh.ch

These simulations provide a dynamic picture of the molecule's behavior, revealing important information about:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amide group and the nonpolar aromatic ring.

Conformational Dynamics: The transitions between different conformers in solution and how the solvent influences the conformational equilibrium. nih.gov

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the amide N-H group and solvent molecules.

By analyzing the simulation trajectory, researchers can calculate properties like the radial distribution function to understand solvent structuring or the root-mean-square deviation (RMSD) to assess structural stability. ufms.br This information is crucial for understanding reaction kinetics and mechanisms in solution, as solvent can significantly stabilize or destabilize reactants, intermediates, and transition states. researchgate.net

Applications and Potential in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecular Architectures

Benzamide (B126), 3-bromo-N-allyl- serves as a strategic intermediate for the synthesis of complex molecular architectures by leveraging the distinct reactivity of its aryl bromide and N-allyl functionalities. These groups provide orthogonal handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the stepwise and controlled elaboration of intricate molecular frameworks.

The aryl bromide moiety is a classical precursor for a wide range of palladium-catalyzed cross-coupling reactions. nih.govnih.gov Most notably, the Heck reaction allows for the coupling of the aryl bromide with alkenes, providing a powerful method for the formation of new carbon-carbon bonds and the extension of the carbon skeleton. nih.govacs.org This transformation is instrumental in the synthesis of substituted olefins, which are common structural motifs in pharmaceuticals and other bioactive compounds.

The N-allyl group, on the other hand, can undergo isomerization to the corresponding enamide. nih.govresearchgate.netacs.org Enamides are versatile synthetic intermediates, participating in a variety of transformations including asymmetric hydrogenations and hydroformylations, which introduce chirality and further functional complexity.

The combination of these reactive sites allows for the design of synthetic routes where, for example, a Heck reaction at the aryl bromide position is followed by a transformation of the N-allyl group, or vice versa. This sequential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules that might otherwise require lengthy and less efficient synthetic sequences. While the direct application of Benzamide, 3-bromo-N-allyl- in the total synthesis of a specific complex natural product is not extensively documented in readily available literature, the principles of its reactivity are well-established and form a fundamental part of the synthetic chemist's toolkit for building complex molecular architectures. nih.govnih.govrsc.org

| Functional Group | Reaction Type | Description | Potential Product Substructure |

|---|---|---|---|

| Aryl Bromide | Heck Reaction | Palladium-catalyzed C-C coupling with an alkene. | Stilbene derivatives, substituted styrenes |

| Aryl Bromide | Suzuki Coupling | Palladium-catalyzed C-C coupling with a boronic acid. | Biaryl compounds |

| Aryl Bromide | Sonogashira Coupling | Palladium-catalyzed C-C coupling with a terminal alkyne. | Aryl alkynes |

| N-Allyl Group | Isomerization | Conversion to the corresponding enamide. | Enamide |

| N-Allyl Group | Aziridination | Formation of an aziridine (B145994) ring across the double bond. | Fused or appended aziridine rings |

Precursor for Nitrogen-Containing Heterocyclic Compound Synthesis

The N-allyl amide functionality within Benzamide, 3-bromo-N-allyl- makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net Intramolecular cyclization reactions involving the N-allyl group are a powerful strategy for the construction of five- and six-membered rings, which are core structures in a vast array of pharmaceuticals and biologically active molecules.

One of the most prominent applications is the synthesis of oxazolines. acs.orgnih.govresearchgate.netnih.gov These five-membered heterocycles can be formed through the intramolecular cyclization of N-allyl amides. This transformation can be promoted by various methods, including the use of palladium catalysts. Palladium-catalyzed intramolecular aminocarbonylation or oxidative cyclization reactions can efficiently construct the oxazoline (B21484) ring system. These methods are often characterized by their mild reaction conditions and high functional group tolerance.

The general mechanism for such cyclizations involves the activation of the allyl double bond by a metal catalyst, followed by nucleophilic attack of the amide oxygen. Subsequent steps then lead to the formation of the heterocyclic ring. The presence of the bromo substituent on the benzoyl group can influence the electronic properties of the amide and potentially affect the reactivity and selectivity of the cyclization process.

The resulting bromo-substituted phenyl-oxazolines are themselves valuable synthetic intermediates. The bromine atom can be further functionalized through cross-coupling reactions, allowing for the introduction of additional molecular diversity. This two-stage approach, involving initial heterocycle formation followed by subsequent functionalization, provides a flexible and powerful strategy for the synthesis of diverse libraries of substituted oxazolines for applications in medicinal chemistry and materials science.

| Reaction Type | Catalyst/Reagent | Product Heterocycle | Key Features |

|---|---|---|---|

| Oxidative Cyclization | Pd(OAc)₂ / O₂ | Oxazoline | Aerobic conditions, good yields. |

| Halocyclization | I₂ / NaHCO₃ | Iodo-substituted oxazoline | Introduces a halogen for further functionalization. |

| Acid-Catalyzed Cyclization | p-Toluenesulfonic acid | Oxazoline | Can proceed via an intermediate carbonium ion. |

Application in Ligand Design for Catalysis

While Benzamide, 3-bromo-N-allyl- itself is not typically employed directly as a ligand, its structural components provide a versatile platform for the design and synthesis of novel ligands for catalysis. researchgate.netresearcher.lifenih.gov The field of asymmetric catalysis, in particular, relies heavily on the development of chiral ligands to control the stereochemical outcome of chemical reactions.

The most direct application in ligand design stems from the conversion of the N-allyl group into a coordinating heterocycle, such as an oxazoline, as discussed in the previous section. Chiral oxazoline-containing ligands, particularly bis(oxazolines), are a well-established and highly successful class of ligands for a wide range of asymmetric transformations, including copper-catalyzed cyclopropanations and palladium-catalyzed allylic alkylations. The synthesis of such ligands often starts from chiral amino alcohols, which can be coupled with a carboxylic acid derivative to form the oxazoline ring. The 3-bromobenzoyl group of the title compound can serve as the carboxylic acid precursor in such a synthesis.

Furthermore, the benzamide nitrogen and the carbonyl oxygen can themselves act as coordinating atoms for a metal center. The development of benzamide-derived ligands has been an active area of research. researchgate.netnih.gov The substituents on both the benzoyl and the N-alkyl portions of the molecule can be systematically varied to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst. The bromo substituent on the aromatic ring can be used to introduce further functionality or to modulate the electronic character of the ligand through its inductive effects.

The N-allyl group also offers a handle for further modification to introduce additional coordinating moieties. For example, hydroformylation of the allyl group could introduce a formyl group that can be further elaborated into a phosphine (B1218219) or another coordinating group, leading to bidentate or tridentate ligands.

| Ligand Type | Synthetic Approach | Potential Metal Coordination | Typical Catalytic Application |

|---|---|---|---|

| Chiral Oxazoline Ligands | Cyclization of the N-allyl amide with a chiral auxiliary. | Nitrogen | Asymmetric allylic alkylation, cyclopropanation. |

| Bidentate N,O-Ligands | Functionalization of the N-allyl group to introduce another donor atom. | Nitrogen and Oxygen | Heck coupling, Suzuki coupling. |

| P,N-Ligands | Introduction of a phosphine group via modification of the allyl or aryl moiety. | Phosphorus and Nitrogen | Asymmetric hydrogenation, hydroformylation. |

Integration into Polymeric Materials or Supramolecular Assemblies

The molecular structure of Benzamide, 3-bromo-N-allyl- also suggests its potential for integration into polymeric materials and the formation of ordered supramolecular assemblies. These applications leverage the polymerizable nature of the allyl group and the ability of the bromo-substituted aromatic ring to participate in specific non-covalent interactions.

The allyl group is a well-known polymerizable functional group. acs.orgnih.gov Through radical polymerization or other polymerization techniques, Benzamide, 3-bromo-N-allyl- can act as a monomer to form polymers with pendent 3-bromobenzamide (B114348) moieties. The properties of the resulting polymer would be influenced by the rigid aromatic side chains, potentially leading to materials with interesting thermal and mechanical properties. The bromo substituent could also be used for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone.

In the realm of supramolecular chemistry, the bromine atom on the benzene (B151609) ring is a key feature. nih.govmdpi.comnih.gov Bromine, along with other halogens, can act as a halogen bond donor. mdpi.comnih.govrsc.org A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as a carbonyl oxygen or a nitrogen atom. These interactions are highly directional and can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The interplay of halogen bonding with other non-covalent interactions, such as hydrogen bonding (involving the amide N-H) and π-π stacking (between the aromatic rings), could lead to the formation of complex and predictable crystal packing arrangements. The ability to control the solid-state structure of organic molecules is of great importance in materials science for the development of materials with tailored optical, electronic, and mechanical properties.

| Application Area | Key Structural Feature | Underlying Principle | Potential Outcome |

|---|---|---|---|

| Polymeric Materials | N-Allyl Group | Radical or transition-metal-catalyzed polymerization. | Functional polymers with pendent benzamide groups. |

| Supramolecular Assemblies | 3-Bromo Group | Halogen bonding to a nucleophilic acceptor. | Ordered crystalline materials, liquid crystals. |

| Supramolecular Assemblies | Benzamide Group | Hydrogen bonding (N-H---O=C). | Formation of tapes, sheets, or other motifs. |

| Supramolecular Assemblies | Aromatic Ring | π-π stacking interactions. | Stabilization of crystal packing. |

Advanced Analytical and Methodological Considerations in Research on Benzamide, 3 Bromo N Allyl

Chromatographic Methods for Purification and Purity Assessment (e.g., Preparative HPLC, GC-MS)

Chromatographic techniques are fundamental in the synthesis and analysis of "Benzamide, 3-bromo-N-allyl-," enabling both the isolation of the pure compound and the assessment of its purity. Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods employed for these purposes.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for the purification of "Benzamide, 3-bromo-N-allyl-" from crude reaction mixtures. lcms.cz This technique separates components based on their differential partitioning between a stationary phase and a mobile phase. For compounds like N-substituted benzamides, a reverse-phase approach is commonly utilized. sielc.com

A typical preparative HPLC method for a compound structurally similar to "Benzamide, 3-bromo-N-allyl-" might involve a C18 stationary phase. The mobile phase would likely consist of a gradient of acetonitrile (B52724) and water, possibly with a modifier like formic acid to improve peak shape. sielc.com The scalability of this method allows for the purification of substantial quantities of the target compound for further studies. sielc.com

Below is an illustrative data table outlining typical parameters for the preparative HPLC purification of a brominated N-substituted benzamide (B126).

| Parameter | Value |

| Column | C18, 10 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | ~100 mg dissolved in minimal DMSO |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a vital tool for assessing the purity of "Benzamide, 3-bromo-N-allyl-" and for identifying any potential impurities. This technique separates volatile compounds in the gas phase followed by detection and identification by mass spectrometry. The electron ionization (EI) mass spectrum of "Benzamide, 3-bromo-N-allyl-" would be expected to show characteristic fragmentation patterns.

The molecular ion peak would be observed, and its isotopic pattern would be indicative of the presence of a bromine atom (approximately equal intensity for M and M+2 peaks). Common fragmentation pathways for benzamides include cleavage of the amide bond. For "Benzamide, 3-bromo-N-allyl-", one would anticipate fragments corresponding to the 3-bromobenzoyl cation and the N-allyl radical, as well as fragments arising from the allyl group itself. The fragmentation of related aromatic and halogenated compounds has been well-documented, providing a basis for interpreting the mass spectrum of the target molecule.

An example of expected major fragments in the GC-MS analysis is presented in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 239/241 | [M]+• (Molecular ion) |

| 183/185 | [Br-C6H4-CO]+ |

| 155/157 | [Br-C6H4]+ |

| 76 | [C6H4]+ |

| 41 | [CH2=CH-CH2]+ |

In Situ Spectroscopic Monitoring of Reactions for Kinetic and Mechanistic Studies

To gain a deeper understanding of the reaction kinetics and mechanism for the synthesis of "Benzamide, 3-bromo-N-allyl-," in situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching the reaction.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed using specialized probes that can be inserted directly into the reaction vessel. For the synthesis of "Benzamide, 3-bromo-N-allyl-," which typically involves the reaction of 3-bromobenzoyl chloride with allylamine (B125299), in situ FTIR would be particularly useful. The progress of the reaction can be monitored by observing the disappearance of the characteristic carbonyl stretch of the acid chloride and the appearance of the amide carbonyl band at a different frequency.

The following table illustrates the typical infrared absorption bands that would be monitored during the synthesis.

| Functional Group | Wavenumber (cm⁻¹) | Observation during Reaction |

| Acid Chloride (C=O) | ~1790-1750 | Decrease in intensity |

| Amine (N-H bend) | ~1650-1580 | Decrease in intensity |

| Amide I (C=O) | ~1680-1630 | Increase in intensity |

| Amide II (N-H bend) | ~1570-1515 | Increase in intensity |

In situ NMR spectroscopy can also provide detailed kinetic and mechanistic information by monitoring the changes in the chemical shifts and integrals of specific protons on the reactants and products over time.

Quantitative Analysis Techniques for Reaction Kinetics and Conversion

Accurate determination of reaction kinetics and conversion rates is essential for optimizing the synthesis of "Benzamide, 3-bromo-N-allyl-." Quantitative analysis techniques, particularly those based on chromatography, are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the components of a reaction mixture over time. nih.govnih.gov By periodically taking aliquots from the reaction, quenching them, and analyzing them by HPLC, a concentration-time profile for reactants and products can be constructed. A calibration curve for "Benzamide, 3-bromo-N-allyl-" and the starting materials would be generated using standards of known concentration. The rate of reaction can then be determined from the change in concentration of the product or a reactant as a function of time.

For reactions involving "Benzamide, 3-bromo-N-allyl-" as a substrate, such as in palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki reactions), HPLC can be used to monitor the disappearance of the starting material and the appearance of the coupled product. nih.govresearchgate.netlibretexts.org This allows for the calculation of reaction rates and the investigation of the effects of various parameters, such as catalyst loading, temperature, and reactant concentrations, on the reaction outcome.

An example of a data table for a kinetic study using HPLC is provided below, showing the determination of the initial rate of formation of a hypothetical product from "Benzamide, 3-bromo-N-allyl-".

| Time (minutes) | Concentration of Benzamide, 3-bromo-N-allyl- (mM) | Concentration of Product (mM) |

| 0 | 10.0 | 0.0 |

| 5 | 8.5 | 1.5 |

| 10 | 7.2 | 2.8 |

| 15 | 6.1 | 3.9 |

| 30 | 4.2 | 5.8 |

| 60 | 2.5 | 7.5 |

From such data, the initial reaction rate and other kinetic parameters can be calculated, providing valuable insights for process optimization and scale-up.

Emerging Research Directions and Future Prospects for Benzamide, 3 Bromo N Allyl

Development of Sustainable Synthetic Routes for Benzamide (B126), 3-bromo-N-allyl-

The synthesis of amides is one of the most frequently performed reactions in organic chemistry; however, traditional methods often rely on stoichiometric coupling reagents and hazardous solvents, which generate significant chemical waste. ucl.ac.ukresearchgate.net The development of green and sustainable synthetic routes for Benzamide, 3-bromo-N-allyl-, which is typically formed from the reaction of a 3-bromobenzoic acid derivative and allylamine (B125299), is a key area of future research. Modern approaches aim to improve atom economy, reduce waste, and utilize environmentally benign reagents and conditions.

Emerging sustainable methods that could be applied to its synthesis include:

Biocatalytic Amidation : Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for forming amide bonds. nih.gov This method allows the direct coupling of a carboxylic acid (3-bromobenzoic acid) and an amine (allylamine) in green solvents, such as cyclopentyl methyl ether, often without the need for protecting groups or activating agents. nih.govrsc.org This enzymatic approach offers high yields and purity while avoiding toxic byproducts. nih.gov

Direct Catalytic Amidation : Another promising green strategy is the direct dehydrative coupling of carboxylic acids and amines, which produces water as the only byproduct. sigmaaldrich.com Catalysts based on boronic acid or transition metals like ruthenium can facilitate this transformation under mild conditions, eliminating the need for stoichiometric activators. researchgate.netsigmaaldrich.com

Solvothermal Synthesis : A catalyst-free approach involves the reaction of the carboxylic acid and amine in a suitable solvent like ethanol (B145695) under solvothermal conditions (elevated temperature and pressure). rsc.org This method is simple, avoids the cost and potential toxicity of catalysts, and minimizes waste streams. rsc.org

These sustainable methods present significant advantages over classical routes, which often involve converting 3-bromobenzoic acid to a more reactive species like an acid chloride using reagents such as thionyl chloride or oxalyl chloride—a process that uses hazardous chemicals and produces corrosive waste. ucl.ac.uk

Table 1: Comparison of Synthetic Routes for Benzamide, 3-bromo-N-allyl-

| Method | Key Reagents/Catalysts | Byproducts | Sustainability Profile |

|---|---|---|---|

| Traditional (Acid Chloride) | Thionyl Chloride (SOCl₂), Base | SO₂, HCl, Salt Waste | Low (Hazardous reagents, high waste) |

| Biocatalytic (Enzymatic) | Lipase (e.g., CALB) | Water | High (Green catalyst, minimal waste) nih.gov |

| Direct Catalytic Amidation | Boronic Acid or Ru-based catalyst | Water | High (Catalytic, high atom economy) sigmaaldrich.com |

| Solvothermal | Ethanol (solvent) | Water | High (Catalyst-free, low waste) rsc.org |

Exploration of Novel Catalytic Transformations Utilizing the Compound's Reactivity

The structure of Benzamide, 3-bromo-N-allyl- contains two primary sites for catalytic transformations: the carbon-bromine (C-Br) bond on the phenyl ring and the carbon-carbon double bond (C=C) of the allyl group. This dual reactivity opens avenues for complex molecule synthesis through selective, catalyzed reactions.

Reactivity at the C-Br Bond: The aryl bromide moiety is a classic handle for palladium-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction, for instance, allows for the coupling of aryl halides with alkenes to form new C-C bonds and create substituted alkenes. wikipedia.orgorganic-chemistry.org The 3-bromo position of Benzamide, 3-bromo-N-allyl- could be functionalized via the Heck reaction to introduce a variety of vinyl groups, significantly increasing its molecular complexity. beilstein-journals.org This reaction is a cornerstone of modern organic synthesis and offers a powerful tool for modifying the benzamide core. wikipedia.org

Reactivity at the N-Allyl Group: The allyl group is also highly versatile in transition metal catalysis.

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction) : This reaction involves the palladium-catalyzed substitution of an allylic substrate with a nucleophile. youtube.com The N-allyl group can participate in various transformations, including allylic aminations and alkylations, which are fundamental for constructing nitrogen-containing compounds. acs.org

Tandem Reactions : The double bond can undergo arylation via Heck-type reactions, as demonstrated with structurally similar compounds like eugenol (B1671780) and estragole. nih.gov This could lead to tandem processes where the allyl group is first functionalized, followed by further reactions at other sites.

Borrowing Hydrogen Catalysis : The amide nitrogen itself can be a site for further alkylation. Palladium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodologies allow for the N-alkylation of amides using alcohols as alkylating agents, a process that is highly atom-economical and generates water as the sole byproduct. researchgate.netchemrxiv.org

Integration into Advanced Materials Science Applications

While not yet documented, Benzamide, 3-bromo-N-allyl- possesses significant potential as a functional monomer for the synthesis of advanced polymers and materials. specificpolymers.com The combination of a polymerizable group (allyl) and a modifiable site (bromo) within a rigid benzamide structure is highly desirable for creating materials with tailored properties.